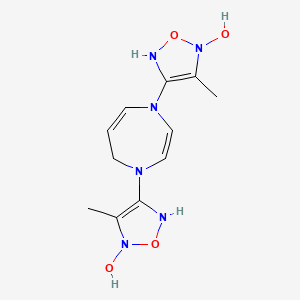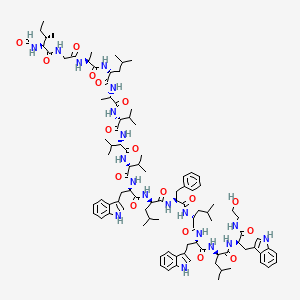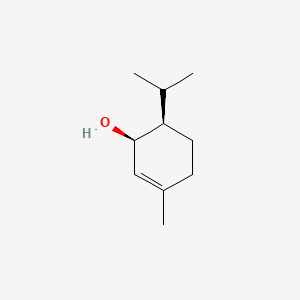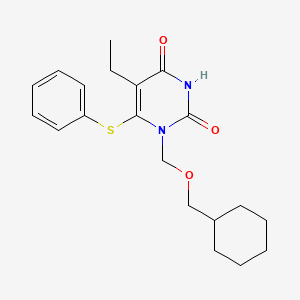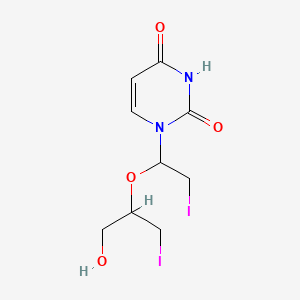
2',3'-Dideoxy-2',3'-diiodo-2',3'-secouridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secouridine is a modified nucleoside analog. It is characterized by the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose sugar, replaced by iodine atoms. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secouridine typically involves the radical deoxygenation of ribonucleosides. The process begins with the preparation of ribonucleoside 2’,3’-bisxanthates, which are then subjected to radical deoxygenation using tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as reagents . This method is preferred due to its efficiency and the use of environmentally friendly reagents.
Industrial Production Methods
Industrial production of 2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secouridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secouridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioether derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secouridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential as an antiviral agent, particularly against HIV.
Medicine: Its unique structure allows it to inhibit viral replication, making it a candidate for antiviral drug development.
Industry: The compound’s properties make it useful in the development of diagnostic tools and biochemical assays.
Wirkmechanismus
The mechanism of action of 2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secouridine involves its incorporation into viral DNA during replication. The absence of hydroxyl groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, leading to chain termination . This inhibits the replication of viral DNA, effectively halting the spread of the virus.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,3’-Dideoxyadenosine: Lacks hydroxyl groups at the 2’ and 3’ positions but does not contain iodine atoms.
2’,3’-Dideoxycytidine: Similar structure but with cytosine as the base instead of uridine.
2’,3’-Dideoxyinosine: Another nucleoside analog used in antiviral therapy.
Uniqueness
2’,3’-Dideoxy-2’,3’-diiodo-2’,3’-secouridine is unique due to the presence of iodine atoms, which impart distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
101527-53-1 |
|---|---|
Molekularformel |
C9H12I2N2O4 |
Molekulargewicht |
466.01 g/mol |
IUPAC-Name |
1-[1-(1-hydroxy-3-iodopropan-2-yl)oxy-2-iodoethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12I2N2O4/c10-3-6(5-14)17-8(4-11)13-2-1-7(15)12-9(13)16/h1-2,6,8,14H,3-5H2,(H,12,15,16) |
InChI-Schlüssel |
RXWTYDCWCPISMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C(CI)OC(CO)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


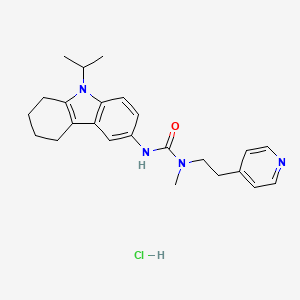
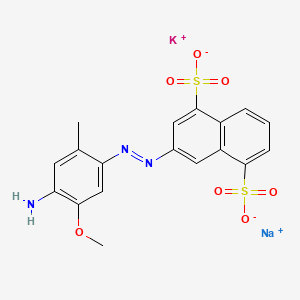



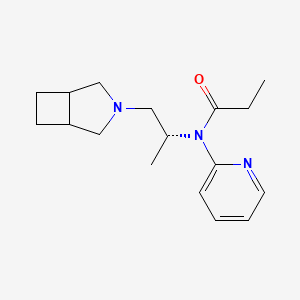
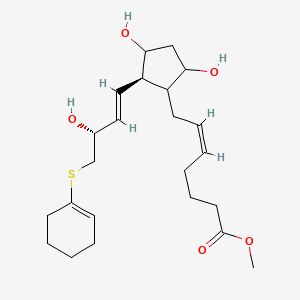
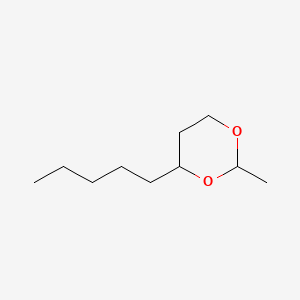
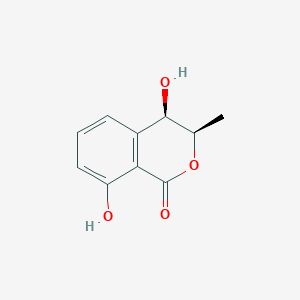
![(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12781681.png)
